2-hydrazinyl-6-methoxy-3-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

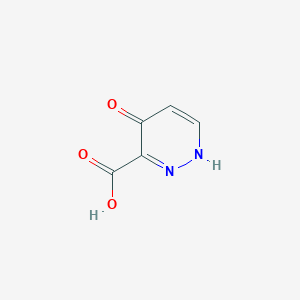

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound of the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used for a range of scientific experiments due to its unique properties.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13N3O.ClH/c1-7-5-8-6-9 (15-2)3-4-10 (8)13-11 (7)14-12;/h3-6H,12H2,1-2H3, (H,13,14);1H . This code provides a specific description of the molecule’s structure. For a visual representation or more detailed structural analysis, specialized chemical databases or software would be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.24 , and it is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).科学的研究の応用

Synthesis and Structural Analysis

Structural Revision of Reaction Compounds : Ahluwalia, Kaila, and Singh (1986) revised the structure of a compound obtained from the reaction of 2-hydrazino-4-methylquinoline and acetylacetone, finding it to be 3,5-dimethyl-1-(4-methylquinolino)-pyrazole instead of the previously assigned structure (Ahluwalia, Kaila, & Singh, 1986).

Regioselective Synthesis : Chimichi, Boccalini, and Matteucci (2008) investigated the regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines (Chimichi, Boccalini, & Matteucci, 2008).

Synthesis and Transformations : Avetisyan, Aleksanyan, and Ambartsumyan (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines and explored their reactions with ethyl acetoacetate and acetone, leading to various pyrazole and pyrroloquinoline derivatives (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Chemical Reactions and Mechanistic Studies

Reaction with Trifluoromethyl-β-diketones : Aggarwal, Kumar, and Singh (2009) studied the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, discovering the formation of unexpected products including triazoloquinolines and pyrazoles (Aggarwal, Kumar, & Singh, 2009).

Structural and Mechanistic Studies : Singh et al. (1997) analyzed the reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones, leading to the formation of pyrazoles and dihydropyrazoles with specific regioisomeric identities (Singh et al., 1997).

Pharmacological Applications

Anticonvulsant and Analgesic Agents : Lata, Satsangi, Srivastava, and Bhargava (1982) synthesized new compounds from 2-methyl-4 hydrazino-6-methoxy-quinolines, showing anticonvulsant and analgesic activities (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Antimicrobial Activities : Shaikh (2013) synthesized benzohydrazide derivatives with antimicrobial activities (Shaikh, 2013).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-methoxy-3-methylquinoline involves the condensation of 2-acetyl-6-methoxy-3-methylquinoline with hydrazine hydrate followed by oxidation of the resulting hydrazide.", "Starting Materials": [ "2-acetyl-6-methoxy-3-methylquinoline", "hydrazine hydrate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-6-methoxy-3-methylquinoline (1.0 g, 4.2 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the hydrazide intermediate.", "Step 3: Dissolve the hydrazide intermediate in water (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-hydrazinyl-6-methoxy-3-methylquinoline as a yellow solid (yield: 0.6 g, 50%)." ] } | |

CAS番号 |

1017360-52-9 |

分子式 |

C11H13N3O |

分子量 |

203.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。